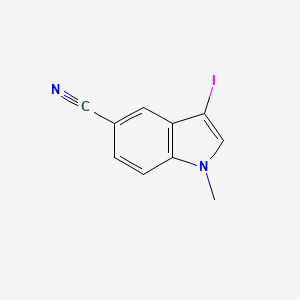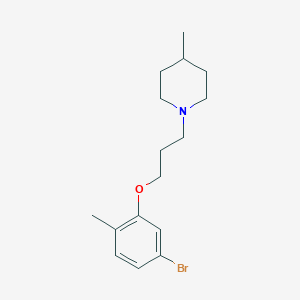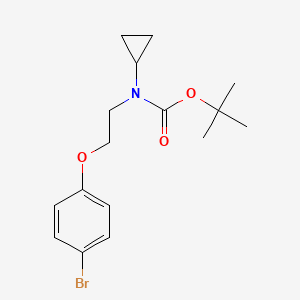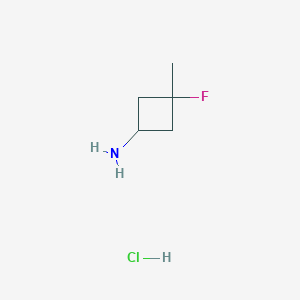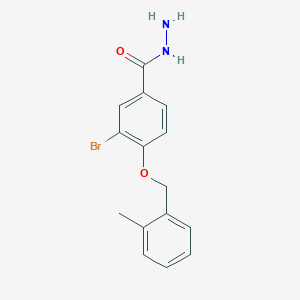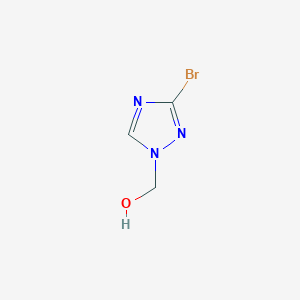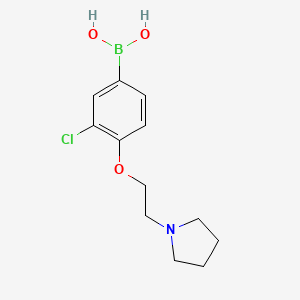
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid
説明
“(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Synthesis Analysis
The synthesis of compounds similar to “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” often involves ring construction from different cyclic or acyclic precursors . For instance, the synthetic route to obtain 3-chloro-N-aryl pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” is characterized by a pyrrolidine ring . This ring is non-planar, leading to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving compounds similar to “(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid” often involve metal-catalyzed procedures . For example, the Suzuki-Miyaura cross-coupling reactions are commonly used .科学的研究の応用
Medicinal Chemistry: Pyrrolidine Derivatives
The pyrrolidine ring, a component of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid, is widely used in medicinal chemistry to create compounds for treating human diseases. The ring’s non-planarity and stereogenicity allow for diverse biological activity and target selectivity . This compound can be used to synthesize biologically active molecules with potential therapeutic applications.
Organic Synthesis: Suzuki-Miyaura Coupling
In organic synthesis, this compound serves as an organoboron reagent suitable for Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, a fundamental step in constructing complex organic molecules . The boronic acid moiety of the compound facilitates the transmetalation step, which is crucial for the coupling process.
Drug Design: Stereoselectivity
The stereogenicity of the pyrrolidine ring is significant in drug design. Different stereoisomers of compounds containing this ring can bind to enantioselective proteins, leading to varied biological profiles of drug candidates. This property is essential for designing new compounds with specific biological activities .
Pharmaceutical Research: Bioactive Compound Synthesis
Pharmaceutical research leverages this compound in the synthesis of bioactive compounds. It can be used to create molecules with potential pharmacological effects, such as anticancer, anti-inflammatory, or neuroprotective agents. The boronic acid group is particularly useful in creating new molecules with desired biological properties .
Industrial Applications: Material Chemistry
While specific industrial applications of this compound are not directly cited, the pyrrolidine derivatives, including those related to this compound, have been used in material chemistry. They contribute to the synthesis of various alkaloids and unusual β-amino acids, which have applications in different industries .
Biological Studies: Enzyme Inhibition
This compound may be involved in biological studies, particularly those exploring enzyme inhibition. The pyrrolidine ring can be a scaffold for developing inhibitors against specific enzymes, which is a common strategy in drug discovery to treat diseases like cancer, Alzheimer’s, and others .
作用機序
Target of Action
The primary target of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The primary biochemical pathway affected by (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent
Result of Action
The molecular and cellular effects of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid’s action primarily involve the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action of (3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
特性
IUPAC Name |
[3-chloro-4-(2-pyrrolidin-1-ylethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO3/c14-11-9-10(13(16)17)3-4-12(11)18-8-7-15-5-1-2-6-15/h3-4,9,16-17H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHHYLXQDVJKRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCCC2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178637 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)boronic acid | |
CAS RN |
1704074-27-0 | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-chloro-4-[2-(1-pyrrolidinyl)ethoxy]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301178637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine](/img/structure/B1446110.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
